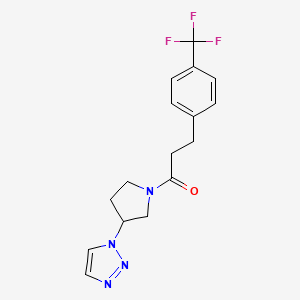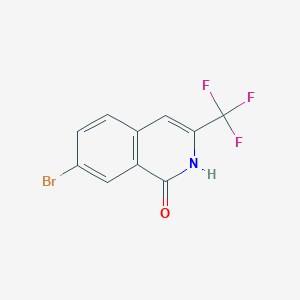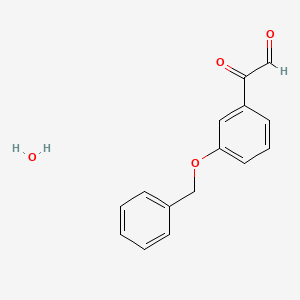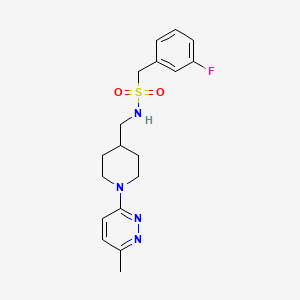
1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide" often involves multi-step chemical reactions, starting from basic building blocks to form the final complex structure. A related synthesis process involves creating methanesulfonamide derivatives with significant inhibitory effects on certain biological pathways. For instance, methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their biological activities, showing potent inhibitory effects on HMG-CoA reductase, a key enzyme in cholesterol biosynthesis (Watanabe et al., 1997).
Molecular Structure Analysis
The molecular structure of "1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide" is characterized by the presence of a 3-fluorophenyl group, a 6-methylpyridazin-3-yl group, and a piperidin-4-ylmethyl methanesulfonamide moiety. These groups contribute to the molecule's three-dimensional conformation and its ability to interact with biological targets. Structural analyses of similar compounds reveal the importance of the spatial arrangement of these moieties in determining the compound's biological activity and selectivity (Westaway et al., 2009).
Chemical Reactions and Properties
Compounds with methanesulfonamide groups participate in various chemical reactions, including nucleophilic substitutions, which are central to modifying the chemical structure and thus the biological activity of these molecules. An example is the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, demonstrating the versatility of methanesulfonamide derivatives in chemical synthesis (Liu et al., 2009).
Physical Properties Analysis
The physical properties of "1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide", such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the fluorophenyl group, for instance, can enhance the compound's lipophilicity, affecting its solubility and pharmacokinetic profile. Research on related compounds provides insights into how structural elements affect physical properties, crucial for drug design and development (Eskola et al., 2002).
Chemical Properties Analysis
The chemical properties of "1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide" are defined by its reactivity with biological targets, stability under physiological conditions, and interaction with enzymes or receptors. The methanesulfonamide group, in particular, plays a critical role in the compound's mechanism of action, potentially acting as a hydrogen bond donor or acceptor, thereby modulating the molecule's biological activity (He et al., 1993).
Applications De Recherche Scientifique
Cholesterol Biosynthesis Inhibition
Methanesulfonamide derivatives, including those structurally related to the compound , have been found effective in inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. For instance, the compound S-4522, a methanesulfonamide pyrimidine-substituted dihydroxy-heptenoate, demonstrated potent inhibitory activity against cholesterol biosynthesis in rat hepatocytes, much stronger than other known inhibitors like pravastatin (Watanabe et al., 1997).
Structural Analysis in Medicinal Chemistry
The structural analysis of methanesulfonamide derivatives, including those similar to the compound , plays a crucial role in the development of new drugs. For example, the study of nimesulidetriazole derivatives, involving methanesulfonamide, used crystallography and DFT optimized molecular geometries to understand their intermolecular interactions. This research provides valuable insights into the molecular design of new pharmaceutical compounds (Dey et al., 2015).
Novel Motilin Receptor Agonist
Compounds structurally similar to 1-(3-Fluorophenyl)-N-((1-(6-Methylpyridazin-3-Yl)Piperidin-4-Yl)Methyl)Methanesulfonamide have been identified as motilin receptor agonists. GSK962040, a novel small molecule motilin receptor agonist, showed promising results in enhancing gastric motility. This compound's ability to potentiate the amplitude of neuronal-mediated contractions of gastric tissue signifies its potential therapeutic applications in gastrointestinal disorders (Westaway et al., 2009).
Antipsychotic Agent Development
Methanesulfonamide derivatives, including those similar to the compound , have been investigated for their potential as antipsychotic agents. A series of (piperazin-1-yl-phenyl)-arylsulfonamides were synthesized and evaluated, showing high affinities for serotonin receptors. These compounds could serve as a basis for developing new treatments for psychiatric disorders (Park et al., 2010).
Phosphoinositide-3-Kinase Inhibitors
Structurally related compounds have been studied as potential phosphoinositide-3-kinase (PI3K) inhibitors. For example, a gem-dimethylbenzylic alcohol analog demonstrated efficacy in inhibiting HGF-induced Akt phosphorylation, indicating its potential in treating diseases involving abnormal PI3K pathway activation, such as cancer (Lanman et al., 2014).
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-14-5-6-18(22-21-14)23-9-7-15(8-10-23)12-20-26(24,25)13-16-3-2-4-17(19)11-16/h2-6,11,15,20H,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAXJFBREBIYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

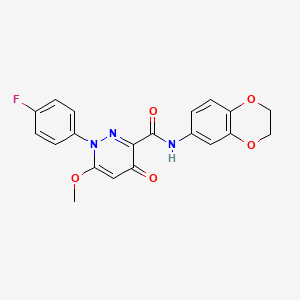
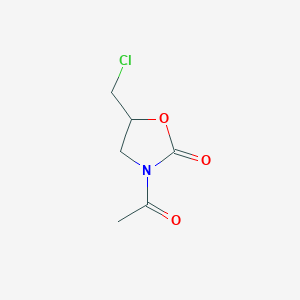
![ethyl 1-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carbonyl)piperidine-3-carboxylate](/img/structure/B2483522.png)
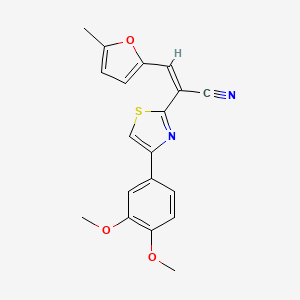
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2483526.png)
![3-Methyl-8-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2483528.png)
![3-(3,4-dichlorobenzyl)-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483530.png)
